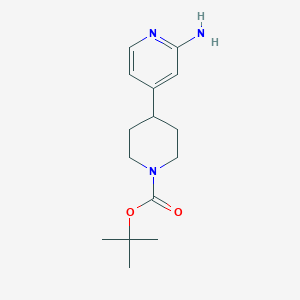

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate

Description

Historical Development and Discovery

The compound first appeared in chemical literature in 2007, with its initial synthesis and characterization documented in patent applications related to kinase inhibitor development. Early synthetic routes involved a multi-step process starting from 4-hydroxypiperidine, incorporating tert-butoxycarbonyl (Boc) protection, followed by palladium-catalyzed coupling reactions to introduce the 2-aminopyridine moiety. The creation of this hybrid structure addressed a critical need in medicinal chemistry for conformationally restricted scaffolds capable of simultaneous hydrogen bonding and hydrophobic interactions.

Key milestones in its development include:

Significance in Organic and Medicinal Chemistry

The compound's significance stems from three structural features:

- Tert-butyl carbamate group : Provides steric bulk and protects the piperidine nitrogen during synthetic transformations.

- Piperidine core : Conformationally restricted six-membered ring enhances binding affinity to biological targets compared to acyclic analogs.

- 2-Aminopyridine moiety : Serves as a hydrogen bond donor/acceptor pair for targeted protein interactions.

In drug discovery programs, this molecule has enabled:

- Development of blood-brain barrier-penetrant kinase inhibitors through strategic functionalization of the pyridine ring

- Creation of dual-acting antimicrobial agents via metallocomplex formation at the aminopyridine site

- Synthesis of positron emission tomography (PET) tracers through radiochemical modification of the Boc group

Current Research Landscape and Academic Interest

Recent studies (2023–2025) focus on three primary applications:

1.3.1 Kinase Inhibitor Development

The compound serves as a core structure for:

- Cyclin-dependent kinase (CDK) inhibitors showing nanomolar potency against triple-negative breast cancer cell lines

- Bruton's tyrosine kinase (BTK) inhibitors with improved selectivity profiles compared to ibrutinib analogs

1.3.2 Solid-Phase Synthesis Applications

Researchers have immobilized the compound on Wang resin through its piperidine nitrogen, enabling combinatorial library synthesis of over 500 analogs for high-throughput screening.

1.3.3 Photopharmacology

Structural modifications creating photoisomerizable derivatives demonstrate light-dependent modulation of NMDA receptor activity in neuronal cell cultures.

Properties

IUPAC Name |

tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIYSAZINJSFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo multiple reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate the creation of diverse derivatives.

Reactions and Mechanisms

The compound can participate in several types of reactions:

- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitutions can occur at the amino group to introduce other functional groups.

These reactions are essential for developing new compounds with specific properties for further research and application.

Biological Applications

Medicinal Chemistry

this compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, including enzymes and receptors. Research indicates that similar compounds may exhibit enzyme inhibition and receptor modulation, making them candidates for drug development.

Antiparasitic Activity

Studies have highlighted the compound's potential against parasitic infections, particularly malaria. Structural modifications in related compounds have shown efficacy in inhibiting PfATP4 Na+-ATPase, crucial for the survival of Plasmodium falciparum. Optimizing these compounds involves balancing lipophilicity and metabolic stability to enhance their in vivo effectiveness.

Cancer Research

The compound's piperidine and pyridine rings suggest potential activity against various cancer cell lines. Similar derivatives have demonstrated inhibitory effects on kinases involved in tumor growth, indicating that this compound may also play a role in cancer treatment strategies.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Modifications that improve aqueous solubility and metabolic stability can enhance its therapeutic index. For instance, incorporating polar functional groups has been shown to improve solubility while maintaining biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variation at the Piperidine 4-Position

The 4-position of the piperidine ring is a key site for structural diversification. Below is a comparative analysis of analogs with distinct substituents:

Key Observations :

- Electronic Effects: Chloro and fluoro substituents (e.g., ) enhance lipophilicity and metabolic stability compared to the polar amino group in the parent compound.

- Aromatic Interactions: Phenylamino () and benzoyl () groups prioritize hydrophobic interactions, whereas the 2-aminopyridine core () balances hydrophilicity and hydrogen bonding.

Biological Activity

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS Number: 1415812-95-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. With the molecular formula and a molecular weight of 277.36 g/mol, this compound features a piperidine ring substituted with a 2-aminopyridine moiety, which is hypothesized to enhance its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzyme inhibition and receptor modulation. The presence of the aminopyridine group is thought to contribute to its ability to engage with specific protein targets, potentially affecting pathways related to cancer and parasitic infections.

Antiparasitic Activity

One study highlighted the importance of structural modifications in enhancing the antiparasitic activity against malaria. Compounds with similar scaffolds were shown to inhibit the PfATP4 Na-ATPase, crucial for Plasmodium falciparum survival. The optimization of such compounds often involves balancing lipophilicity and metabolic stability, which directly influences their efficacy in vivo .

Cancer Research

The compound's structural features suggest potential activity against cancer cell lines. Similar piperidine derivatives have demonstrated inhibitory effects on various kinases involved in tumor growth. For instance, compounds targeting CDK4/6 have shown promise in treating cancers characterized by dysregulated cell cycle progression .

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds suggests that modifications to improve aqueous solubility and metabolic stability can significantly enhance their therapeutic index. For example, the incorporation of polar functional groups has been shown to improve solubility while maintaining or enhancing biological activity .

Metabolic Stability

Metabolic studies indicate that the stability of such compounds in human liver microsomes varies with structural modifications. For instance, certain substitutions can lead to decreased metabolic clearance rates, thus prolonging the compound's action in vivo .

Q & A

Basic Questions

What are the standard synthetic routes for preparing tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, leveraging protective groups and coupling strategies. A common approach includes:

- Piperidine functionalization : Introducing the 2-aminopyridin-4-yl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura).

- Boc protection : The tert-butyloxycarbonyl (Boc) group is added to the piperidine nitrogen under mild basic conditions (e.g., di-tert-butyl dicarbonate in THF) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is used to isolate the product .

What safety precautions are essential when handling this compound in the laboratory?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection : Use fume hoods or N95 masks if handling powdered forms to avoid inhalation .

- Emergency protocols : Ensure immediate access to eyewash stations and showers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

- GC-MS : Confirms molecular weight and fragmentation patterns. Use RT locking with internal standards (e.g., tetracosane) and split injection (1:50) at 280°C .

- FTIR-ATR : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

- HPLC-TOF : Validates purity (≥98%) via exact mass analysis (Δppm <2) .

- NMR : ¹H/¹³C NMR resolves piperidine ring conformation and Boc group integration .

Advanced Research Questions

How can researchers optimize the coupling reaction efficiency during synthesis?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance cross-coupling yields .

- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reactivity and byproduct formation .

- Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve regioselectivity .

How should contradictory data between NMR and mass spectrometry results be resolved?

- Cross-validation : Confirm molecular ion ([M+H]⁺) consistency across ESI-MS and MALDI-TOF. Discrepancies may indicate adducts or degradation .

- NMR purity checks : Use DEPT-135 to distinguish CH₂/CH₃ groups in piperidine rings. Inconsistent integrations suggest residual solvents or rotamers .

- Thermogravimetric analysis (TGA) : Rule out hygroscopicity or solvent retention affecting mass data .

What strategies mitigate racemization or degradation during storage and handling?

- Storage conditions : Store under nitrogen at –20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit oxidation .

- Periodic QC checks : Monitor purity via HPLC every 3 months; recalibrate methods if degradation exceeds 2% .

Data Contradiction Analysis

How to interpret conflicting solubility data in polar vs. non-polar solvents?

- Solvent polarity index : Test solubility in DMSO (polar aprotic) vs. dichloromethane (non-polar). Discrepancies may arise from Boc group hydration .

- Hansen solubility parameters : Calculate δD, δP, δH to predict compatibility. For example, tert-butyl groups favor non-polar solvents (δD ~17 MPa¹/²) .

Methodological Notes

- Crystallography : While SHELX programs (e.g., SHELXL) are standard for small-molecule refinement, no crystal structure data for this compound is reported in the evidence .

- Toxicity assessment : Limited data exists; assume acute toxicity and use ALARA (As Low As Reasonably Achievable) exposure principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.